N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine is a complex organic compound that features a unique structure combining imidazole and pyrazoloquinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the construction of the pyrazoloquinazoline core. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound can modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety.
Pyrazoloquinazoline Derivatives: Compounds such as pyrazoloquinazoline-based kinase inhibitors are structurally related.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine is unique due to its combined imidazole and pyrazoloquinazoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-17-21(18-8-3-2-4-9-18)23-26-20-11-6-5-10-19(20)22(29(23)27-17)25-12-7-14-28-15-13-24-16-28/h2-4,8-9,13,15-16,25H,5-7,10-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMRDQNUCIECES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCCN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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